

Boc-L-Tyr(2-azidoethyl)-OH molecular weight and formula

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Compound of Interest

Compound Name: Boc-L-Tyr(2-azidoethyl)-OH

Cat. No.: B15607981

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Technical Guide: Boc-L-Tyr(2-azidoethyl)-OH

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of **Boc-L-Tyr(2-azidoethyl)-OH**, a modified amino acid derivative crucial for advanced applications in peptide synthesis and bioconjugation. It details the compound's physicochemical properties, its primary role as a reagent in "click chemistry," and outlines a general experimental protocol for its incorporation into peptides. This guide is intended to serve as a foundational resource for researchers leveraging this molecule in drug discovery and development.

Core Compound Properties

Boc-L-Tyr(2-azidoethyl)-OH, systematically named N-Boc-O-(2-azidoethyl)-L-tyrosine, is a synthetic derivative of the amino acid L-tyrosine. The molecule is characterized by two key modifications: the N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl group of the tyrosine side chain is ether-linked to a 2-azidoethyl group. This dual modification makes it a valuable building block in solid-phase peptide synthesis (SPPS) and subsequent bioorthogonal modifications.

The Boc group provides temporary protection of the alpha-amino group, preventing unwanted reactions during peptide chain elongation.[1] It is stable under various coupling conditions but



can be readily removed with mild acids like trifluoroacetic acid (TFA).[1][2] The azidoethyl moiety on the side chain introduces a reactive handle for "click chemistry," a class of highly efficient and specific reactions.[3][4]

Data Summary

Property	Value
Molecular Formula	C16H22N4O5
Molecular Weight	366.37 g/mol
Primary Application	Click Chemistry Reagent[3]
Key Functional Groups	Boc (tert-butyloxycarbonyl), Azide (-N3)

Mechanism of Action and Key Applications

The primary utility of **Boc-L-Tyr(2-azidoethyl)-OH** stems from its azide functional group, which enables it to participate in highly specific and efficient bioorthogonal ligation reactions known as click chemistry.[3][5][6] These reactions are characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups, making them ideal for complex biological environments.[7][8][9]

Key Click Reactions:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click
 reaction where the azide group on the tyrosine derivative reacts with a terminal alkyne in the
 presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.[3][7][8]
 This method is widely used for labeling peptides and proteins with fluorescent dyes, biotin, or
 linking them to other molecules and surfaces.[10]
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living systems where copper catalysts can be cytotoxic, the azide can react with a strained cyclooctyne (e.g., DBCO or BCN) without the need for a metal catalyst.[3][5][8] This reaction is driven by the release of ring strain in the cyclooctyne.[8]



The incorporation of this unnatural amino acid allows for the precise, site-specific modification of peptides and proteins, enabling the synthesis of advanced bioconjugates, targeted drug delivery systems, and sophisticated molecular probes.[8][9]

Experimental Protocols & Methodologies

The following section outlines a generalized workflow for the utilization of **Boc-L-Tyr(2-azidoethyl)-OH** in a standard Boc-based solid-phase peptide synthesis (SPPS) protocol, followed by a click chemistry modification.

Protocol: Peptide Synthesis and Azide-Alkyne Cycloaddition

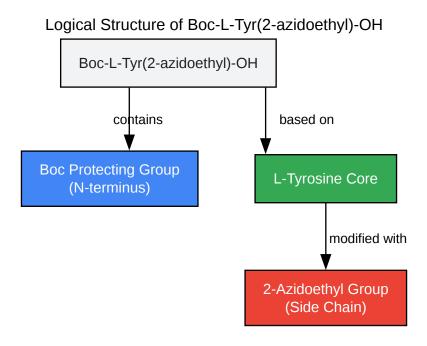
- Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) and attach the first C-terminal amino acid according to standard Boc-SPPS procedures.[11]
- Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[11][12]
- Neutralization: Neutralize the resulting TFA salt to the free amine using a base such as diisopropylethylamine (DIEA).[11]
- Amino Acid Coupling:
 - Dissolve Boc-L-Tyr(2-azidoethyl)-OH and a coupling reagent (e.g., DCC, DIC) in a suitable solvent (e.g., DMF, DCM).[1][11]
 - Add the activated amino acid solution to the resin and allow the coupling reaction to proceed until completion.
 - Wash the resin thoroughly to remove excess reagents and byproducts.
- Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the desired peptide sequence.[11]
- Cleavage and Global Deprotection: Once the synthesis is complete, treat the resin with a strong acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove all side-chain protecting groups (excluding the azide, which is stable to these conditions).[2][13]



- Purification: Purify the crude azide-containing peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Click Chemistry Modification (CuAAC):
 - Dissolve the purified azide-functionalized peptide and the alkyne-containing molecule (e.g., a fluorescent dye) in a suitable solvent system (e.g., water/t-butanol).
 - Add a copper(I) source, typically generated in situ from copper(II) sulfate with a reducing agent like sodium ascorbate.
 - Allow the reaction to proceed at room temperature. Monitor progress via HPLC or mass spectrometry.
 - Purify the final conjugated peptide product by RP-HPLC.

Visualization of Workflow and Molecular Structure

The diagrams below illustrate the logical relationships within the molecule and a typical experimental workflow.



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Caption: Logical components of the modified amino acid.



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Caption: General workflow for peptide modification.

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